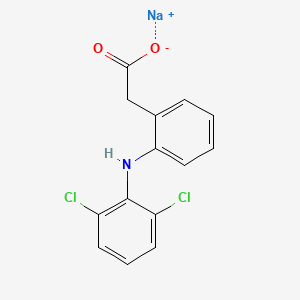

Diclofenac sodium salt, analytical standard

Description

Diclofenac Sodium is the sodium salt form of diclofenac, a benzene acetic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic and anti-inflammatory activity. Diclofenac sodium is a non-selective reversible and competitive inhibitor of cyclooxygenase (COX), subsequently blocking the conversion of arachidonic acid into prostaglandin precursors. This leads to an inhibition of the formation of prostaglandins that are involved in pain, inflammation and fever.

DICLOFENAC SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1988 and has 5 approved and 16 investigational indications. This drug has a black box warning from the FDA.

A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.

The sodium form of DICLOFENAC. It is used for its analgesic and anti-inflammatory properties.

See also: Diclofenac (has active moiety); Diclofenac Potassium (related); Diclofenac Sodium; Misoprostol (component of).

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

15307-79-6 |

|---|---|

Formule moléculaire |

C14H11Cl2NNaO2 |

Poids moléculaire |

319.1 g/mol |

Nom IUPAC |

sodium 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19); |

Clé InChI |

VSFBPYWDRANDLM-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na] |

Apparence |

Solid powder |

melting_point |

284.0 °C |

Autres numéros CAS |

15307-79-6 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Process Engineering for Diclofenac Sodium

Evolution of Industrial Synthesis Routes for Diclofenac (B195802) Sodium

The initial synthesis of diclofenac was achieved by Alfred Sallmann and Rudolf Pfister in 1973, with the compound first introduced by Ciba-Geigy (now Novartis AG) nih.govwikipedia.orgspringermedizin.de. Since then, numerous preparation techniques have been reported . Historically, several approaches have been employed for the industrial production of diclofenac sodium, each with its own advantages and disadvantages.

One early industrial method involved the interaction of 2,6-dichloroaniline (B118687) and 2-chlorobenzoic acid in the presence of sodium hydroxide (B78521) and copper, followed by subsequent transformations such as reduction, chlorination, substitution, and hydrolysis, albeit with a relatively low yield of 32% lpnu.ua. Another method utilized the Ullmann condensation of bromobenzene (B47551) with 2,6-dichloroaniline to produce 2,6-dichlorodiphenylamine, a key intermediate, with a yield of approximately 50%. However, this route faced limitations in industrial application due to the formation of difficult-to-separate by-products and the presence of trace aromatic bromides google.comgoogle.comjustia.com.

The current industrial method for synthesizing diclofenac sodium typically involves 2,6-dichloro-N-diphenylaniline as a key intermediate. This intermediate is obtained through a Smiles rearrangement followed by an amide hydrolysis step. This traditional batch process, however, has drawbacks, including the generation of 2-hydroxyacetic acid sodium salt as waste during the hydrolysis and the subsequent need to reintroduce a C2 group using toxic chloroacetyl chloride, leading to reduced efficiency and waste generation chemistryviews.orgsciencex.com.

Other reported methods include the use of oxalyl chloride as an acylating agent in the Stoll synthesis to obtain an N-aryl indole-2,3-dione intermediate, followed by reduction and hydrolysis. While offering high yield, this method involves highly toxic, corrosive, and expensive oxalyl chloride, along with significant waste pollution google.com. Another approach starting from o-chlorobenzoic acid and 2,6-dichloroaniline utilized diazomethane (B1218177) or sodium cyanide as a carbon source, but this method is hazardous due to the use of explosive diazomethane or highly toxic sodium cyanide and results in serious environmental pollution google.com.

More recent advancements in batch synthesis have explored routes starting from phenylacetic acid or aniline (B41778), involving multiple steps such as nitration, reduction, amidation, condensation, and rearrangement google.comgoogle.comjustia.com. While some of these routes have shown improved yields, they can still be lengthy and involve corrosive reagents or expensive catalysts google.com.

Continuous Flow Synthesis Approaches for Diclofenac Sodium

In recent years, continuous flow chemistry has emerged as a powerful alternative to traditional batch processing in the pharmaceutical industry, offering advantages in efficiency, safety, and sustainability sciencex.com. This has led to the development of continuous flow synthesis approaches for diclofenac sodium.

One notable development is an integrated six-step continuous flow process starting from readily available aniline and chloroacetic acid chemistryviews.orgsciencex.com. This process involves the formation of an amide from aniline and chloroacetic acid, followed by a cascade etherification/Smiles rearrangement. This cascade reaction converts 2-chloro-N-phenylacetamide and 2,6-dichlorophenol (B41786) into a hydroxyacetyldiphenylamine derivative, crucially skipping the formation of 2,6-dichloro-N-diphenylaniline and avoiding the inefficient amide hydrolysis step of the traditional batch process chemistryviews.orgsciencex.com. The synthesis is completed by chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis chemistryviews.orgsciencex.com.

The advantages of continuous flow systems, such as efficient mixing, excellent heat and mass transfer, and narrow residence time distribution due to the small scale of flow reactors, allow reactions to proceed closer to their intrinsic kinetics. This leads to better control over selectivity, higher efficiency, and improved safety profiles, particularly when handling hazardous materials or unstable intermediates sciencex.com.

A continuous flow preparation method starting from aniline has also been described, involving a sequence of five continuous flow units: amidation, condensation and Smiles rearrangement, chlorination, Friedel-Crafts alkylation, and hydrolysis google.com. This method highlights the benefits of continuous processing, including high atom economy, efficiency, short reaction times, high total yield, and simplified operation, making it suitable for industrial production google.com.

Key features and outcomes of continuous flow synthesis of Diclofenac Sodium:

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis chemistryviews.orgsciencex.com |

| Key Intermediate | 2,6-dichloro-N-diphenylaniline | Hydroxyacetyldiphenylamine derivative (via cascade) |

| Amide Hydrolysis | Required, generates waste | Avoided via cascade reaction |

| C2 Unit Introduction | Requires toxic chloroacetyl chloride | Avoided sciencex.com |

| Overall Isolated Yield | Often lower, process dependent lpnu.ua | 63% chemistryviews.orgsciencex.comresearchgate.netresearchgate.net |

| Total Residence Time | Longer | < 3.5 hours (205 minutes) chemistryviews.orgsciencex.comresearchgate.netresearchgate.net |

| Atom and Step Economy | Lower | Higher chemistryviews.orgsciencex.com |

| Sustainability | Lower, more waste | Improved chemistryviews.orgsciencex.com |

| Operation | Complex, high labor intensity, safety hazards google.com | Simple, automatic chemistryviews.orgsciencex.com |

Novel Synthetic Routes for Diclofenac Sodium Derivatives

Research into diclofenac synthesis extends beyond the parent compound to the development of novel synthetic routes for its derivatives. This is often driven by the aim to improve pharmacological properties, reduce side effects, or explore new therapeutic applications lpnu.uatandfonline.com.

Various methodologies have been explored for synthesizing diclofenac analogs and derivatives. One approach involves modifying the carboxylic acid functionality of diclofenac by replacing it with heterocycles such as 1,3,4-oxadiazole (B1194373), 1,2,4-triazole, 1,3,4-thiadiazole, and 1,2,4-triazine. These modifications have shown potential for enhanced anti-inflammatory activity and diminished side effects tandfonline.com.

The synthesis of Mannich base derivatives of diclofenac based on 1,3,4-oxadiazole has also been reported, demonstrating reduced gastrointestinal toxicity and potent anti-inflammatory activity tandfonline.com.

Another area of research focuses on the synthesis of prodrugs of diclofenac. These prodrugs are designed to be less irritating and to release the active diclofenac drug upon enzymatic hydrolysis in vivo acs.org. Examples include the synthesis of diclofenac ester prodrugs, which have shown promise as potent anti-inflammatory agents with less ulcerogenic potential compared to diclofenac sodium acs.org. These prodrugs were found to be more lipophilic and capable of rapid enzymatic hydrolysis to release the parent drug acs.org.

Novel diclofenac Schiff's bases have been synthesized via Schiff's condensation reactions, and their anti-inflammatory activity has been investigated nih.gov. Some of these derivatives have shown comparable or even higher in vivo activity compared to diclofenac nih.gov.

The synthesis of diclofenac salts other than sodium, such as diclofenac potassium, calcium, and ammonium (B1175870), has also been explored ingentaconnect.com. Diclofenac calcium and ammonium were reported as new compounds with described synthetic methods ingentaconnect.com. The preparation of diclofenac diethylamine (B46881) from diclofenac sodium as a raw material has also been developed, highlighting a process suitable for industrial scale production with high yield and stability google.com.

Recent research also includes the synthesis of biaryl derivatives of diclofenac via reactions like the Suzuki-Miyaura reaction, which are being evaluated for potential anticancer and antioxidant activities researcher.life. The synthesis and characterization of novel diclofenac N-derivatives have also been explored for their anti-inflammatory and anti-cancer effects against various cell lines researcher.liferesearchgate.net.

The development of diclofenac derivatives often involves structural modifications aimed at improving specific properties, as illustrated by the synthesis of conjugates with other active molecules or the incorporation of different functional groups nih.gov.

Molecular Level Investigations and Interaction Dynamics of Diclofenac Sodium

Computational Chemistry and Molecular Modeling Studies of Diclofenac (B195802) Sodium

Computational chemistry and molecular modeling techniques provide valuable insights into the behavior of diclofenac sodium, offering a molecular-level perspective on its interactions and properties. These methods complement experimental studies by providing detailed information that is often difficult to obtain otherwise.

Molecular Dynamics Simulations of Diclofenac Anion Hydration Phenomena

Classical molecular dynamics (MD) simulations have been employed to investigate the hydration structure of the diclofenac anion in aqueous solutions. These simulations, often coupled with other computational and experimental techniques, shed light on the specific interactions between the diclofenac anion and water molecules. Studies have indicated strong specific interactions between the carboxylate group (−CO2–) of the diclofenac anion and water molecules. acs.orgnih.govnih.gov

MD simulations have revealed a specific characteristic of the hydration shell structure around the carboxylate group: an eight-atom ring formed by two water molecules and the −CO2– group, linked by three intermolecular hydrogen bonds. acs.orgnih.gov This motif is influenced by steric hindrance arising from the structure of the diclofenac anion, including the intramolecular N–H···O bond. acs.orgnih.gov

Furthermore, classical MD modeling of aqueous sodium diclofenac solutions has shown an equilibrium between the hydrated anion and the hydrated dimer of the diclofenac anion, providing insights into association processes in solution. researchgate.netnih.gov

Density Functional Theory (DFT) Applications in Diclofenac Studies

Density Functional Theory (DFT) computations are frequently used in conjunction with MD simulations and experimental methods to study diclofenac sodium. acs.orgnih.govnih.gov DFT is applied in the microsolvation limit to describe the spectral properties and the structure of the hydration shell of bioactive molecules like diclofenac. acs.org

DFT calculations have been used to investigate the interaction of diclofenac with various nanostructures, such as halogen-encapsulated Ga12As12 nanoclusters, to evaluate their potential as adsorbent or sensor materials. nih.gov These computations have shown that diclofenac prefers a flat orientation on the surface and interacts via its hydrogen atoms with atoms of the nanocluster. nih.gov Adsorption energies calculated by DFT were in the range of -17.26 to -24.79 kcal/mol, suggesting favorable adsorption. nih.gov

DFT has also been utilized to study the thermal degradation of diclofenac sodium and its metal complexes, providing insights into their electronic structure and the effect of metal ions on thermal dissociation. researchgate.net Thermochemistry of diclofenac sodium has been followed through TG fragmentation peak temperatures using DFT calculations. researchgate.net Additionally, DFT calculations have been used to predict electrophilic attack sites on diclofenac in degradation studies. mdpi.com

Theoretical studies employing DFT have also investigated the structural, electronic, and spectroscopic properties of diclofenac, including molecular orbital energies (HOMO, LUMO), energy gaps, and acidity. scirp.org

Prediction of Solubility Parameters for Diclofenac Salts using Molecular Descriptors

Computational approaches using computed molecular descriptors and multivariate partial least squares (PLS) have been applied to predict the aqueous solubility of organic salts of diclofenac. nih.govdoi.orgresearchgate.net Molecular descriptors such as binding energy, surface area of salts, hydrogen bond donors and acceptors, molecular weight, and log partition coefficient (logP) of bases have been used in these models. nih.govdoi.orgresearchgate.net

Statistical models have been developed that allow for the computational prediction of salt solubility for compounds with a similar parent structure to diclofenac. nih.govdoi.orgresearchgate.net These models have shown good statistical performance, with R2 values of 0.96 and root mean square error for prediction (RMSEP) values ranging from 0.021 to 0.054 (log scale). nih.govdoi.orgresearchgate.net Key factors associated with salt solubility include the molecular weight of the base, surface area of the salt, and hydrogen bonding ability of the base, which tend to increase solubility, while increased binding energy and logP of the base have a negative effect. nih.govresearchgate.net

Interactive Table 1: Molecular Descriptors and Their Effect on Diclofenac Salt Solubility (Predicted)

| Molecular Descriptor | Effect on Solubility |

| Molecular Weight of Base | Increase |

| Surface Area of Salt | Increase |

| Hydrogen Bonding Ability | Increase |

| Binding Energy of Base | Negative Effect |

| logP of Base | Negative Effect |

Molecular Docking Studies involving Diclofenac Structures

Molecular docking studies are utilized to investigate the binding interactions of diclofenac with target proteins at the molecular level. These studies predict the binding affinities and interaction mechanisms of diclofenac within the active sites of enzymes. jneonatalsurg.comjneonatalsurg.com

Molecular docking analysis has been performed to study the inhibitory potential of diclofenac on enzymes such as Succinate Dehydrogenase (SDH). jneonatalsurg.comjneonatalsurg.com Using the crystal structure of human SDH, docking simulations revealed a significant binding affinity between diclofenac and SDH, with a reported binding energy of -8.18 kcal/mol. jneonatalsurg.comjneonatalsurg.com Interactions observed include a hydrogen bond with LYS498 and hydrophobic interactions with residues like ASN495, GLN569, and TYR543, contributing to the stability of the diclofenac-SDH complex. jneonatalsurg.comjneonatalsurg.com These findings suggest diclofenac's potential to inhibit SDH function by stabilizing within the enzyme's active site. jneonatalsurg.comjneonatalsurg.com

Molecular docking has also been used to study diclofenac's interaction with bacterial proteins like the E. coli sliding clamp, suggesting a potential mechanism for its antibacterial properties by inhibiting DNA synthesis. aun.edu.eg Docking studies have shown that diclofenac and its derivatives can bind effectively into the polymerase binding site of the sliding clamp. aun.edu.eg

Spectroscopic Characterization of Diclofenac Sodium Interactions

Spectroscopic techniques provide experimental data on the molecular vibrations and interactions of diclofenac sodium, which can be correlated with computational findings.

Attenuated Total Reflection-Infrared (ATR-IR) Spectroscopy for Diclofenac Sodium Hydration Dynamics

Attenuated Total Reflection-Infrared (ATR-IR) spectroscopy is a valuable technique for investigating the hydration dynamics of diclofenac sodium in aqueous solutions. acs.orgnih.govnih.gov ATR-IR studies, often combined with MD simulations and DFT calculations, have been used to examine the interactions between the carboxylate group of the diclofenac anion and water molecules. acs.orgnih.govnih.gov

The ATR-IR spectrum of an aqueous solution of sodium diclofenac shows specific features related to its hydration. For instance, a deep hole is observed in the ATR-IR spectrum at approximately 1750 cm–1. acs.orgnih.gov This feature is attributed to Fermi resonance, where overtones of wagging vibrations in water molecules forming an eight-atom ring with the carboxylate group superpose the bending vibration of a water molecule involved in a short hydrogen bond with the −CO2– group. acs.orgnih.gov

Comparing the ATR-IR spectrum of solid sodium diclofenac powder with that of its aqueous solution reveals significant differences in spectral regions influenced by hydration dynamics. researchgate.net The combined experimental ATR-IR data and theoretical calculations provide insights into the spectroscopic manifestation of the strong specific interactions between the diclofenac anion and water molecules and the structure of the hydration shell. acs.orgnih.govnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy in Diclofenac-Membrane Interaction Analysis

Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying the interaction of molecules with membranes, particularly when spin-labeled analogs of the molecules are available. Research has explored the use of spin-labeled diclofenac (diclofenac-SL) to investigate its interaction with lipid membranes. researchgate.netresearchgate.netmdpi.comnih.gov The synthesis of diclofenac-SL typically involves a sequence of chemical transformations, including iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification. researchgate.netresearchgate.netmdpi.comnih.gov

EPR spectra of diclofenac-SL in the presence of lipid membranes, such as those composed of palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), indicate that diclofenac-SL binds to the lipid membrane. researchgate.netresearchgate.netmdpi.comnih.gov Further analysis using ²H electron spin echo spectroscopy (ESEEM) can provide information about the spatial position of the spin label relative to the membrane surface. mdpi.comnih.gov Studies using this technique have determined that diclofenac molecules are typically located beneath the polar heads of the lipids, with an estimated average depth corresponding to the fifth position of the carbon atom in the lipid chain. mdpi.comnih.gov The interaction of NSAIDs like diclofenac with cell membranes can influence the membranes' physicochemical properties, which may be linked to some observed side effects. researchgate.netmdpi.comnih.gov

Interactions of Diclofenac Sodium with Metal Ions and Complex Formation Mechanisms

Diclofenac, in its anionic form (diclofenac—), can interact with metal ions to form coordination complexes. These interactions primarily involve the carboxylate moiety of the diclofenac ligand. researchgate.net Studies have investigated the complexation of diclofenac sodium or diclofenac acid with various metal ions, including transition metals like nickel (Ni), cobalt (Co), and zinc (Zn), as well as alkali metals such as sodium (Na), potassium (K), and lithium (Li). researchgate.netacs.orgacs.org

Complexes can be synthesized using various methods, including mechanosynthesis and solvent-based techniques. researchgate.net Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and UV-visible spectroscopy are commonly employed to confirm the synthesis and characterize the structure of these metal complexes. researchgate.netacs.org FT-IR spectroscopy can reveal shifts in the characteristic absorption bands of the carboxylate group (asymmetric and symmetric stretching frequencies of C=O) upon coordination to the metal ion, providing evidence of the involvement of the carboxylate moiety in the binding. researchgate.net

The coordination geometry around the metal ions can vary depending on the metal and the presence of other ligands. For instance, in some sodium complexes with 1,10-phenanthroline (B135089) (phen) and diclofenac, the Na⁺ cations can exhibit a distorted five-coordinate spherical square-pyramidal geometry with a [N₂O₃] donor set. acs.orgacs.org Potassium complexes can show a distorted seven-coordinate geometry with a [N₂O₅] donor set, while lithium complexes might adopt a four-coordinate distorted tetrahedral geometry with a [N₂O₂] donor set. acs.orgacs.org In these complexes, the diclofenac ligand can be either uncoordinated or coordinated in a bidentate fashion. acs.orgacs.org The formation of complexes between diclofenac and metal ions can influence the properties of the drug. researchgate.net

Molecular Interactions and Release Kinetics Modeling in Polymeric Systems with Diclofenac Sodium

Various polymers and biomaterials have been investigated for formulating diclofenac sodium delivery systems, including hydroxypropyl methylcellulose (B11928114) (HPMC), sodium carboxy methyl cellulose, polyvinyl pyrrolidine (B122466) (PVP K30), sodium alginate, natural rubber latex (NRL), chitosan, poly(lactic-co-glycolic acid) (PLGA), ethylcellulose, guar (B607891) gum, Carbopol 940, starch, lactose (B1674315), and poly(vinyl alcohol boric acid). biotech-asia.orgnih.govresearchgate.netnih.govijhsr.orgscielo.brresearchgate.netjptcp.comresearchgate.netscielo.brualberta.cascielo.br

Techniques such as FT-IR spectroscopy are utilized to analyze the interactions between diclofenac sodium and polymers. nih.govijhsr.orgscielo.brscielo.brscielo.br Changes in the infrared spectra can indicate the presence of molecular interactions, such as hydrogen bonding or other intermolecular forces, between the drug and the polymer chains. researchgate.netnih.gov However, some studies have reported little or no molecular-level interaction between diclofenac sodium and certain materials like natural rubber latex, as indicated by FT-IR. scielo.brscielo.br X-Ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are also employed to examine the solid-state structure, morphology, and potential molecular dispersion or crystallinity changes of diclofenac sodium within the polymeric matrix. scielo.brscielo.brscielo.br

Kinetic Modeling of Diclofenac Sodium Release from Biomaterials

The release of diclofenac sodium from polymeric systems is a complex process often governed by diffusion, swelling, and/or erosion of the polymer matrix. researchgate.net Mathematical modeling is applied to the in vitro drug release data to understand the underlying release mechanisms and predict release profiles. Various kinetic models are commonly used to fit the experimental release data, including zero-order, first-order, Higuchi, Korsmeyer-Peppas, Hopfenberg, and double exponential models. biotech-asia.orgnih.govresearchgate.netijhsr.orgscielo.brresearchgate.netjptcp.comscielo.brualberta.caresearchgate.net

The best-fit model can vary depending on the specific polymer system and formulation characteristics. For instance, some formulations might exhibit drug release that follows zero-order kinetics, indicating a constant release rate over time. biotech-asia.orgijhsr.orgualberta.ca Others might be better described by first-order kinetics, where the release rate is proportional to the remaining drug concentration. biotech-asia.org The Higuchi model is often applied to diffusion-controlled release from planar matrices, while the Korsmeyer-Peppas model is a more general model that can describe various release mechanisms based on the value of the release exponent 'n'. scielo.brresearchgate.net Values of 'n' can indicate Fickian diffusion, non-Fickian transport (anomalous diffusion), or erosion-controlled release. nih.govjptcp.comscielo.brresearchgate.net The Hopfenberg model can be used to describe release from systems where surface erosion is the dominant mechanism. researchgate.net In some cases, a combination of mechanisms, such as Fickian and non-Fickian diffusion, may be observed. jptcp.com

The composition of the polymeric system, including the type and concentration of polymers and other additives, significantly influences the release kinetics. nih.govijhsr.orgresearchgate.netualberta.ca For example, the concentration of sodium alginate and the drug-to-polymer ratio have been shown to affect the release pattern from microspheres. ijhsr.org Similarly, the presence and concentration of materials like microcrystalline cellulose, starch, and lactose can regulate the release of diclofenac sodium from HPMC matrices. ualberta.ca The pH of the dissolution medium can also impact the release rate, with some formulations showing different release profiles at acidic versus physiological pH. ualberta.ca

Here is a table summarizing some reported drug release kinetics from different polymeric systems:

| Polymeric System | Model Fitted (Examples) | Release Mechanism (Examples) | Reference |

| Sodium CMC, HPMC, PVP K30 microspheres | Zero order | Sustained release | ijhsr.org |

| Natural rubber latex membrane | Double exponential | Adsorption/Diffusion | scielo.brscielo.br |

| Chitosan-based grafted and crosslinked copolymers | Non-Fickian diffusion (n > 1.0) | Multidirectional release rate | nih.gov |

| HPMC tablets | Hopfenberg | Heterogeneous erosion | researchgate.net |

| HPMC matrices with MCC, starch, lactose | Zero-order, Higuchi, First-order (best fit: zero-order) | Influenced by polymer composition | ualberta.ca |

| PLGA nanoparticles | Combined Fickian and non-Fickian | Burst effect followed by sustained release | jptcp.com |

| Ethylcellulose nanoparticles | Korsmeyer-Peppas (Fickian diffusion) | Sustained release | scielo.br |

Analysis of Molecular Rearrangement and Drug-Polymer Interaction in Diclofenac Sodium Systems

Molecular interactions between diclofenac sodium and polymers play a critical role in the performance of drug delivery systems. These interactions, such as hydrogen bonding or electrostatic forces, can influence the solubility, stability, and release behavior of the drug within the matrix. researchgate.netnih.gov Techniques like FT-IR spectroscopy can provide evidence of these interactions by detecting shifts or changes in characteristic functional group vibrations. nih.govijhsr.orgscielo.brscielo.brscielo.br For instance, changes in the O-H and N-H stretching vibrations in the FT-IR spectra of polymer-diclofenac sodium formulations can indicate the formation of new hydrogen bonds. nih.gov

Beyond direct interactions, the physical state of diclofenac sodium within the polymer matrix can also affect release. Techniques like XRD can determine if the drug is present in a crystalline or amorphous form or is molecularly dispersed within the polymer. scielo.brscielo.br Changes in the crystallinity of diclofenac sodium upon incorporation into a polymer can impact its dissolution rate and, consequently, its release from the matrix. scielo.brscielo.br

The morphology of the polymeric system, as visualized by techniques like SEM, can also provide insights into the structure and how it might influence drug release. ijhsr.orgscielo.brscielo.brscielo.br The formation of a porous structure or an interwoven network within the polymer can affect the rate and mechanism of drug release. nih.gov

By understanding the molecular interactions and the resulting structural and kinetic behaviors, researchers can design and optimize polymeric systems for controlled and sustained delivery of diclofenac sodium.

Environmental Transformation Pathways and Remediation Strategies of Diclofenac Sodium

Photodegradation Kinetics and Mechanisms of Diclofenac (B195802) Sodium

Photodegradation is recognized as a significant process for the elimination of diclofenac in aquatic environments, particularly under sunlight exposure. nih.gov Studies have shown that diclofenac is photolabile, undergoing relatively rapid transformation when exposed to light. pjoes.com

Influence of Environmental Factors on Photodegradation Rate

Several environmental factors can influence the rate of diclofenac photodegradation. Light intensity is a primary factor, with higher solar radiation leading to faster degradation rates. nih.govpjoes.com The presence of other substances in the water matrix can also play a role. For instance, the presence of nitrate (B79036) and nitrite (B80452) ions or humic acids can inhibit the photodecomposition of some pharmaceuticals, although their influence on diclofenac photodegradation kinetics has been reported as negligible in some cases. pjoes.comresearchgate.net Dissolved oxygen also plays a significant role in the photooxidation of diclofenac. researchgate.net Additionally, the water matrix itself, such as treated municipal wastewater, can sometimes act as a photo-sensitizer, accelerating the photodecomposition of compounds. pjoes.com

The photodegradation of diclofenac typically follows pseudo-first-order kinetics. researchgate.netijche.comcapes.gov.br The reaction rates can vary seasonally depending on solar radiation. nih.gov

Identification of Phototransformation Products and Proposed Degradation Pathways

The photodegradation of diclofenac leads to the formation of various transformation products. Several studies have identified these products and proposed degradation pathways. A prominent pathway involves the cyclization of diclofenac.

Key phototransformation products identified include carbazole-1-acetic acid and its 8-chloro derivative. researchgate.netresearchgate.net Other reported products include hydroxylated derivatives such as 4'-hydroxydiclofenac (B1664172), 5-hydroxydiclofenac, and 3'-hydroxydiclofenac, although these are also known human metabolites. mdpi.comsigmaaldrich.comnih.govcymitquimica.com

Proposed degradation pathways often involve hydroxylation, decarboxylation, formylation, dehydrogenation, dechlorination-hydrogenation, dechlorination-cyclization, dechlorination-hydroxylation, and amidation reactions. The initial photoproduct can be 8-chlorocarbazole-1-acetic acid, which may photodegrade faster than the parent compound. nih.gov Carbazole-1-acetic acid formation has been observed in the presence of a hydrogen source. nih.gov

Studies using photocatalytic processes with materials like g-C3N4 nanosheets under visible light and natural sunlight have also identified photodegradation by-products using techniques like liquid chromatography coupled with high-resolution mass spectrometry. unirioja.esresearchgate.net

Quantum Yield Determination and Photochemical Characteristics

While specific quantum yield values were not extensively detailed in the provided snippets, the research indicates that studies have been conducted to determine the quantum yields of diclofenac and its transformation products. researchgate.net UV-absorption spectra of diclofenac and its photoproducts are used in these determinations. researchgate.net The photodegradation process involves direct photolysis and self-sensitization. researchgate.net

Microbial Degradation and Biotransformation of Diclofenac Sodium

Microbial degradation and biotransformation contribute to the removal of diclofenac in the environment, although its biodegradability is often considered low in conventional wastewater treatment. mdpi.comresearchgate.net

Isolation and Characterization of Diclofenac-Degrading Microorganisms (Bacteria, Fungi, Algae)

Various microorganisms, including bacteria, fungi, and algae, have been reported to biodegrade diclofenac. researchgate.net

Bacterial strains capable of degrading diclofenac have been isolated from different environments, including activated sludge and soil. mdpi.comresearchgate.net Examples of identified diclofenac-degrading bacteria include Raoultella sp. DD4, Rhodococcus ruber IEGM 346, Pseudomonas moorei KB4, Klebsiella sp. KSC, Brevibacterium sp. D4, Labrys portucalensis F11, Alcaligenes aquatilis, Achromobacter spanius, and Achromobacter piechaudii. mdpi.commdpi.comresearchgate.netmdpi.comresearchgate.net Some strains can utilize diclofenac as a sole carbon source, while others require co-metabolism. researchgate.netnih.gov

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, have also shown high efficiency in diclofenac biodegradation, often through hydroxylation reactions. mdpi.comfrontiersin.org

Algae present in biofilms have also been noted in studies involving diclofenac degradation. researchgate.net

Studies have focused on isolating and characterizing these microorganisms to understand their degradation capabilities and the conditions under which they are most effective. mdpi.comresearchgate.net

Enzymatic Mechanisms Driving Diclofenac Biotransformation

The biotransformation of diclofenac by microorganisms is driven by various enzymatic mechanisms. While reports on the specific enzymes involved are not extensive, some key enzyme types have been implicated. mdpi.com

Enzymes such as hydroxylating mono- and dioxygenases, aromatic ring-cleaving enzymes (like catechol 1,2-dioxygenase, homogentisate (B1232598) 1,2-dioxygenase, and salicylate (B1505791) 1,2-dioxygenase), and deaminase have been indicated in the decomposition of the diclofenac structure. mdpi.com The cytochrome P450 enzyme system is also involved, particularly in hydroxylation reactions, which are common initial steps in fungal and bacterial biotransformation. mdpi.commdpi.com Laccase and manganese peroxidase are other enzymes associated with fungal transformation of diclofenac, leading to hydroxylated intermediates. mdpi.com

Gene expression analysis in some bacterial strains, such as Pseudomonas moorei KB4, has revealed the up-regulation of genes encoding enzymes like monooxygenase, dihydroxylating and aromatic ring cleaving dioxygenases, and cytochrome P450 systems in the presence of diclofenac, confirming their involvement in metabolism. mdpi.commdpi.com Deaminase activity has also been confirmed in some bacterial strains. mdpi.com

Enzymatic transformation can lead to the formation of metabolites, including hydroxylated diclofenac derivatives. mdpi.com In some cases, phase II metabolites like diclofenac β-O-acyl glucuronide, formed in mammals, can deconjugate in wastewater treatment plants through enzymatic cleavage (e.g., by β-glucuronidase) to regenerate the parent compound. researchgate.net

Identification of Microbial Degradation Metabolites and Postulated Pathways

Microbial degradation plays a crucial role in the environmental fate of diclofenac sodium. Various microorganisms, including bacteria and fungi, have demonstrated the ability to transform or mineralize this compound. Studies have identified several metabolites formed during microbial degradation, providing insights into the biochemical pathways involved.

Key microbial transformation pathways often involve hydroxylation, dehydroxylation, decarboxylation, dechlorination, C-N bond cleavage, and aromatic ring opening. frontiersin.org For instance, strains of Bacillus and Brevibacillus have been shown to decompose diclofenac into 4'-hydroxydiclofenac. mdpi.com The bacterial strain Klebsiella sp. KSC, isolated from livestock soil, was capable of biodegrading high concentrations of diclofenac, yielding 12 biotransformation products through hydroxylation, dehydroxylation, decarboxylation, and dechlorination. mdpi.com These mechanisms lead to the formation of alcohol and ketone compounds. mdpi.com

Fungal species, such as the white-rot fungus Trametes versicolor, have also been studied for diclofenac degradation. capes.gov.br Two hydroxylated metabolites, 4'-hydroxydiclofenac and 5-hydroxydiclofenac, were identified as degradation intermediates in fungal cultures. capes.gov.br Laccase-catalyzed transformation by T. versicolor has been shown to form 4-(2,6-dichlorophenylamino)-1,3-benzenedimethanol. capes.gov.br

Some bacterial strains, like Rhodococcus ruber IEGM 346, can degrade high concentrations of diclofenac, with adaptation mechanisms including altered cell surface properties and the formation of multicellular conglomerates. mdpi.com The degradation pathway described for some bacteria involves a series of oxidation reactions leading to homogentisic acid, which is further oxidized to end products like acetoacetic acid, fumaric acid, and 4,6,7-trioxooct-2-enedioic acid. mdpi.com

Enzymes isolated from microorganisms, such as hydroxylating mono- and dioxygenases, and aromatic ring-cleaving enzymes (e.g., catechol 1,2-dioxygenase, homogentisate 1,2-dioxygenase, and salicylate 1,2-dioxygenase), are involved in the decomposition of the diclofenac structure. mdpi.com

Table 1 summarizes some identified microbial degradation metabolites of diclofenac sodium.

Table 1: Selected Microbial Degradation Metabolites of Diclofenac Sodium

| Metabolite Name | Proposed Formation Pathway(s) | Microbial Organisms Reported |

| 4'-Hydroxydiclofenac | Hydroxylation | Bacillus, Brevibacillus, Trametes versicolor mdpi.comcapes.gov.br |

| 5-Hydroxydiclofenac | Hydroxylation | Trametes versicolor capes.gov.br |

| Homogentisic acid | Series of oxidation reactions | Bacteria (postulated pathway) mdpi.com |

| Acetoacetic acid | Further oxidation of homogentisic acid | Bacteria (postulated pathway) mdpi.com |

| Fumaric acid | Further oxidation of homogentisic acid | Bacteria (postulated pathway) mdpi.com |

| 4,6,7-trioxooct-2-enedioic acid | Further oxidation of homogentisic acid | Bacteria (postulated pathway) mdpi.com |

| Alcohols and Ketones | Hydroxylation, dehydroxylation, decarboxylation, dechlorination | Klebsiella sp. KSC mdpi.com |

| 4-(2,6-dichlorophenylamino)-1,3-benzenedimethanol | Laccase-catalyzed transformation | Trametes versicolor capes.gov.br |

| Sodium hydroxydiclofenac | Hydroxylation (bacterial consortium) | Alcaligenes faecalis, Staphylococcus aureus, Staphylococcus haemolyticus, Proteus mirabilis researchgate.net |

| Acyl glucuronide | Glucuronidation (bacterial consortium) | Alcaligenes faecalis, Staphylococcus aureus, Staphylococcus haemolyticus, Proteus mirabilis researchgate.net |

Optimization of Bioremediation Parameters for Diclofenac Sodium Removal

Optimizing parameters is crucial for enhancing the efficiency of bioremediation processes for diclofenac sodium removal. Various environmental factors influence the activity and effectiveness of microorganisms involved in degradation.

Studies have focused on optimizing parameters such as pH, temperature, oxygen availability, and nutrient supply. frontiersin.org Generally, extreme conditions tend to jeopardize the degradation rate. frontiersin.org Ideal conditions for microbial growth and development can often serve as a starting point for optimizing pH, temperature, and oxygen supply. frontiersin.org

For instance, research on the bacterial strain Bacillus siamensis DSI-1 for ibuprofen (B1674241) biodegradation (an NSAID like diclofenac) found optimum conditions at 30°C, pH 7, 165 rpm, and an initial concentration of 3.5 mg/L, achieving 86% biodegradation. frontiersin.org This highlights the need for optimization strategies to achieve higher process yields. frontiersin.org

In another study involving a microbial consortium for sodium diclofenac and mefenamic acid degradation, an 89% degradation of sodium diclofenac was observed over 120 hours at a concentration of 150 mg/L. researchgate.net The maximum specific growth rate was 0.096 mg/L/h, and the maximum specific biodegradation rate was 0.89 mg/L/h. researchgate.net

For fungal degradation by Trametes polyzona, Aspergillus niger, Mucor circinelloides, Trichoderma longibrachiatum, and Rhizopus microsporus, optimum parameters for enzymatic activities were found to be pH 4.3, temperature 37 ± 1.5°C, and an incubation time of 6 days. frontiersin.org Removal efficiencies between 78% and 100% for diclofenac were observed with these fungi after 24 hours. frontiersin.org

Research on optimizing the degradation of diclofenac sodium in microbial fuel cells indicated that a weak acid condition (pH = 5.5) favored degradation, while low temperature inhibited it. researchgate.net

Table 2 provides examples of optimized parameters and removal efficiencies reported in different studies.

Table 2: Examples of Optimized Parameters and Diclofenac Removal Efficiencies in Bioremediation

| Microorganism/System | Optimized Parameters | Reported Removal Efficiency | Timeframe | Reference |

| Klebsiella sp. KSC | 70 mg/L initial concentration | 100% | 72 h | mdpi.com |

| Labrys portucalensis F11 | Co-metabolism with acetate, 25°C, 130 rpm | >99% (for 1.7 µM DCF) | 6 days | frontiersin.org |

| Labrys portucalensis F11 | Co-metabolism with acetate, 25°C, 130 rpm | >99% (for 34 µM DCF) | 25 days | frontiersin.org |

| Co-culture of G. applanatum and Laetiporus sulphureus | pH 4.5, 30°C, 150 rpm | 96% (of 15 mg/L) | 72 h | frontiersin.org |

| Microbial Consortium (Alcaligenes faecalis, etc.) | 150 mg/L initial concentration | 89% | 120 h | researchgate.net |

| Achromobacter spanius S11 | 40 mg/L initial concentration, pH 7, 150 rpm, 28°C | 97.79 ± 0.84% | 6 days | nih.gov |

| Fungal Consortium (Aspergillus niger, etc.) | pH 4.3, 37 ± 1.5°C, 6 days incubation | 78-100% | 24 h | frontiersin.org |

| Microbial Fuel Cell (anodic chamber) | pH 5.5 | Up to 30.73% | 2 weeks | researchgate.net |

Application of Microbial Fuel Cells for Diclofenac Sodium Degradation

Microbial fuel cells (MFCs) represent a promising technology for the simultaneous treatment of wastewater and generation of electricity. Recent research has explored their application for the degradation of diclofenac sodium.

In MFCs, microorganisms in the anode chamber metabolize organic matter, generating electrons that flow to the cathode, where they combine with an electron acceptor. This bioelectrochemical activity can facilitate the degradation of recalcitrant compounds like diclofenac sodium.

Studies have shown that biodegradation of diclofenac sodium can be achieved in the anodic chambers of MFCs. researchgate.net The removal rate of diclofenac sodium was accelerated after the acclimation of bioelectrochemical activity microorganisms. researchgate.net One study reported a maximum removal rate of up to 30.73% after two weeks of operation in an MFC with a graphite (B72142) felt anode and a platinum-coated cathode. researchgate.net

The initial concentration of diclofenac sodium can affect the growth of microorganisms on the anode surface, subsequently influencing biodegradation efficiency. researchgate.net Research has also indicated that weak acid conditions (pH = 5.5) favor the degradation of diclofenac sodium in MFCs, while low temperatures inhibit it. researchgate.net

A novel approach involves a microbial fuel cell-assisted electro-permanganate process (MFC-PM) for enhanced diclofenac degradation. polyu.edu.hkmdpi.com This process utilizes bio-electricity generated in situ to activate the cathodic electro-permanganate process, simultaneously with the anodic biological metabolism of urea. polyu.edu.hkmdpi.com Reactive manganese species generated in the cathodic chamber contribute to diclofenac degradation through processes like ring hydroxylation, ring opening, and decarboxylation. polyu.edu.hk This MFC-PM process achieved an optimal removal of 94.75% diclofenac within 20 minutes under specific conditions (pH = 3.0, [DCF]₀ = 60 µM, [PM]₀ = 30 µM). polyu.edu.hkmdpi.com Diclofenac removal efficiency in this system increased with external resistance, higher permanganate (B83412) dosage, and lower catholyte pH. polyu.edu.hkmdpi.com

Advanced Oxidation Processes (AOPs) for Diclofenac Sodium Degradation

Advanced Oxidation Processes (AOPs) are powerful techniques for the degradation of persistent organic pollutants like diclofenac sodium. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can effectively break down complex molecules.

Kinetic Studies of Diclofenac Sodium Degradation via Various AOPs (e.g., UV/H₂O₂, Photo-Fenton, Peroxymonosulfate (B1194676) Activation)

Kinetic studies are essential for understanding the reaction rates and efficiency of different AOPs for diclofenac sodium degradation. Various AOPs, including UV/H₂O₂, Photo-Fenton, and peroxymonosulfate (PMS) or persulfate (PS) activation, have been investigated.

The degradation of diclofenac sodium by AOPs generally follows pseudo-first-order kinetics. mdpi.com The efficiency of different AOPs can vary significantly. For example, in a comparative study using homogeneous catalytic AOPs without UV-C light, Fe²⁺/persulfate achieved 89% DCF sodium decomposition in 60 minutes, followed by Fe²⁺/peroxymonosulfate (82%) and Fe²⁺/H₂O₂ (54%). mdpi.com

UV-based AOPs have also shown effectiveness. In a UV/peracetic acid (PAA) system, the degradation of diclofenac followed a pseudo-first-order kinetic model, with an observed rate constant (kobs) of 0.1161 min⁻¹. rsc.org This was higher than the kobs values for UV/persulfate (0.1071 min⁻¹) and UV/H₂O₂ (0.0857 min⁻¹) under similar conditions. rsc.org

The UV/H₂O₂ process has been shown to significantly improve the degradation of diclofenac compared to UV irradiation alone, achieving high mineralization rates. mdpi.com One study reported a degradation rate constant (kDCF) of 0.3104 1/min for UV/H₂O₂, which was higher than that obtained with photo-Fenton treatment (average kDCF of 0.2184 1/min). mdpi.com

Photo-Fenton processes, which utilize UV or visible light to enhance the Fenton reaction (Fe²⁺ + H₂O₂), are also effective for diclofenac degradation. nih.gov Complete oxidation of diclofenac within 60 minutes and total mineralization within 100 minutes were observed in a solar photo-Fenton process using a compound parabolic collector reactor. nih.gov

The efficiency of AOPs can be influenced by various parameters, including pH, oxidant concentration, catalyst concentration, and the presence of water matrix components like inorganic ions and natural organic matter. mdpi.comrsc.org

Table 3 presents some reported kinetic data for diclofenac degradation by various AOPs.

Table 3: Selected Kinetic Data for Diclofenac Degradation by AOPs

| AOP System | Conditions | Observed Rate Constant (kobs) or Degradation Rate (kDCF) | Timeframe | Removal Efficiency | Reference |

| Fe²⁺/Persulfate | Homogeneous catalytic, no UV, 60 min | Pseudo-first-order kinetics | 60 min | 89% | mdpi.com |

| Fe²⁺/Peroxymonosulfate | Homogeneous catalytic, no UV, 60 min | Pseudo-first-order kinetics | 60 min | 82% | mdpi.com |

| Fe²⁺/H₂O₂ | Homogeneous catalytic, no UV, 60 min | Pseudo-first-order kinetics | 60 min | 54% | mdpi.com |

| UV/Peracetic acid | [DCF]₀ = 1 μM, [PAA]₀ = 50 μM, pH 8.5 | 0.1161 min⁻¹ (pseudo-first-order) | - | - | rsc.org |

| UV/Persulfate | [DCF]₀ = 1 μM, [PAA]₀ = 50 μM, pH 8.5 | 0.1071 min⁻¹ (pseudo-first-order) | - | - | rsc.org |

| UV/H₂O₂ | [DCF]₀ = 1 μM, [PAA]₀ = 50 μM, pH 8.5 | 0.0857 min⁻¹ (pseudo-first-order) | - | - | rsc.org |

| UV/H₂O₂ | [DCF]₀ = 50 mg/L, [H₂O₂]₀ = 1.0 mM, pH 5.5, UV 150 W | 0.3104 1/min | - | High mineralization | mdpi.com |

| Photo-Fenton | [DCF]₀ = 50 mg/L, [Fe²⁺]₀ = 0-5.0 mg/L, pH 5.5, UV 150 W | 0.2184 1/min (average) | - | 82% mineralization | mdpi.com |

| Solar Photo-Fenton | Pilot-scale CPC reactor | Rapid and complete oxidation | 60 min | 100% oxidation | nih.gov |

| Solar Photo-Fenton | Pilot-scale CPC reactor | Total mineralization | 100 min | 100% mineralization | nih.gov |

Role of Reactive Oxygen Species (ROS) in Diclofenac Sodium Advanced Oxidation Processes

Reactive Oxygen Species (ROS), primarily hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), are the main oxidizing agents responsible for the degradation of diclofenac sodium in many AOPs. These highly reactive species attack the diclofenac molecule through various mechanisms, leading to its transformation and mineralization.

In AOPs like UV/H₂O₂, UV irradiation cleaves H₂O₂ to generate hydroxyl radicals. rsc.org These radicals can abstract hydrogen atoms, add to aromatic rings, or undergo electron transfer reactions with diclofenac.

In Fenton and photo-Fenton processes, the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide produces hydroxyl radicals. mdpi.com Photo-Fenton processes utilize UV or visible light to regenerate Fe²⁺ and enhance the production of •OH. mdpi.com

Sulfate radical-based AOPs, such as those involving persulfate or peroxymonosulfate activation by transition metals (e.g., Fe²⁺) or UV light, generate SO₄•⁻ radicals. mdpi.commdpi.com Both •OH and SO₄•⁻ radicals are potent oxidizers, capable of degrading a wide range of organic pollutants.

The specific ROS involved and their relative contributions can depend on the AOP system and operating conditions. For example, in a UV/PAA system, both •OH and other radicals contribute to DCF removal, with contributions estimated at 32% and 12%, respectively, while UV photolysis accounted for 56%. rsc.org In solid superbase-activated persulfate systems, hydroxyl radicals might play the most important role. mdpi.com

Reactive manganese species (Mn(VII), Mn(VI), Mn(V), and Mn(III)), generated via single electron transfer, also contribute to diclofenac degradation in processes like the MFC-assisted electro-permanganate system. polyu.edu.hkmdpi.com

Characterization of Degradation Products and Elucidation of Pathways in AOP Systems for Diclofenac Sodium

Characterizing the degradation products formed during AOPs is crucial for understanding the transformation pathways and assessing the potential toxicity of the treated water. Various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC/TOF-MS), are used for this purpose. nih.gov

AOPs can lead to the formation of numerous intermediate products through reactions like hydroxylation, decarboxylation, formylation, dehydrogenation, dechlorination-hydrogenation, dechlorination-cyclization, dechlorination-hydroxylation, and C-N bond cleavage. rsc.orgmdpi.com

In the UV/PAA system, twelve degradation products were detected, suggesting eight different transformation pathways including hydroxylation, decarboxylation, and dechlorination-hydroxylation. rsc.org

Photo-Fenton degradation of diclofenac has been shown to produce 18 intermediates, following tentative degradation routes. nih.gov A main pathway involves initial hydroxylation of the phenylacetic acid moiety, forming a quinone imine derivative, followed by further degradation steps like hydroxylation, decarboxylation, and oxidation. nih.gov An alternative route involves the preservation of the biphenyl (B1667301) amino moiety, undergoing oxidative C-N bond cleavage. nih.gov

Hydroxylated products, such as 4-hydroxydiclofenac and 5-hydroxydiclofenac, are commonly observed intermediates in various AOPs, including UV/H₂O₂ and photo-Fenton. mdpi.com These mono-hydroxylated products can be further oxidized to di-hydroxylated products and subsequently to compounds of a quinoid nature. mdpi.com

Other identified degradation products in AOPs include 2,6-dichloroaniline (B118687) and 2-((2,6-dichlorophenyl)amino)benzaldehyde. researchgate.net Further oxidation of aromatic intermediates can lead to the formation of small molecular acids. researchgate.net

While AOPs are effective in degrading diclofenac, some degradation products might exhibit toxicity. mdpi.commdpi.com For example, in a bisulfite coupled with iron and manganous ions system, a degradation product with m/z 252 showed high toxicity. mdpi.com Therefore, assessing the toxicity of degradation products is an important aspect of evaluating AOPs for diclofenac removal.

Table 4 lists some identified degradation products in AOP systems.

Table 4: Selected Degradation Products Identified in Diclofenac Sodium AOP Systems

| Degradation Product Name | Proposed Formation Pathway(s) | AOP System(s) Reported |

| 4'-Hydroxydiclofenac | Hydroxylation | UV/H₂O₂, Photo-Fenton mdpi.com |

| 5-Hydroxydiclofenac | Hydroxylation | UV/H₂O₂, Photo-Fenton mdpi.com |

| Dihydroxylated products (e.g., 4,5-dihydroxy-diclofenac) | Further hydroxylation of mono-hydroxylated products | UV/H₂O₂, Photo-Fenton mdpi.com |

| Quinone imine derivatives | Oxidation of hydroxylated products | Photo-Fenton nih.gov |

| 2,6-Dichloroaniline | C-N bond cleavage, Dechlorination | Electro-oxidation, AOPs (general) researchgate.net |

| 2-((2,6-dichlorophenyl)amino)benzaldehyde | Oxidation, C-N bond cleavage | Electro-oxidation researchgate.net |

| Small molecular acids | Further oxidation of aromatic intermediates | Electro-oxidation researchgate.net |

| Products with MW 311 (hydroxylated) | Hydroxylation of aromatic ring | γ-irradiation iaea.org |

| Product with MW 177 | Hydroxyl radical ipso-adduction to primary product MW 311 | γ-irradiation iaea.org |

| Product with MW 151 (no chlorine) | Hydroxyl radical ipso-adduction to the DCA ring | γ-irradiation iaea.org |

| Product with m/z 252 | Decarboxylation | Bisulfite/Iron/Manganous ions mdpi.com |

| Product with m/z 266-1 | Formylation (from m/z 252) | Bisulfite/Iron/Manganous ions mdpi.com |

| Product with m/z 114 | Dechlorination and C-N bond breakage | Bisulfite/Iron/Manganous ions mdpi.com |

| Product with m/z 262 | - | Bisulfite/Iron/Manganous ions mdpi.com |

| Product with m/z 328 | Further hydroxylation of m/z 312 | Bisulfite/Iron/Manganous ions mdpi.com |

Influence of Water Matrix Constituents on AOP Efficiency for Diclofenac Sodium

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of persistent organic pollutants like diclofenac sodium in water. However, the efficiency of these processes can be significantly influenced by the composition of the water matrix, including the presence of dissolved organic matter (DOM) and various inorganic ions.

The presence of competing inorganic and organic compounds in complex water matrices generally reduces the availability of oxidizing agents, such as hydroxyl radicals (•OH) and ozone (O₃), which are key species in many AOPs. These constituents can scavenge the oxidizing agents, thereby lowering the degradation rates of the target compound, diclofenac sodium. mdpi.com For instance, in electrochemical AOPs using a boron-doped diamond (BDD) electrode, variations in diclofenac removal observed between different water matrices are primarily attributed to the presence of competing compounds. mdpi.com In contrast, deionized water, lacking these competing components, typically allows for maximum efficiency of diclofenac removal. mdpi.com

Dissolved organic matter (DOM), including humic substances, is a major scavenger of hydroxyl radicals and can significantly inhibit the degradation of micropollutants like diclofenac sodium during AOPs. mdpi.comnih.gov The inhibitory effect of DOM on diclofenac removal is more pronounced at higher concentrations of DOM. tandfonline.com Studies have shown that the reactivity of dissolved organic carbon (DOC) with ozone, a common AOP oxidant, leads to competition between the organic matter and micropollutants for the ozone, reducing the efficiency of micropollutant removal. wur.nl

Inorganic ions commonly found in water matrices also play a role in the efficiency of AOPs for diclofenac sodium degradation. The effect of these ions can vary depending on the specific AOP employed and the concentration of the ions. For example, in UV/peroxymonosulfate (UV/PMS) systems, the presence of chloride (Cl⁻) can initially inhibit diclofenac removal by reacting with sulfate radicals (SO₄•⁻) and hydroxyl radicals to form less oxidative species like Cl• and Cl₂•⁻. nih.gov However, at low concentrations (<10 mM), chloride has also been reported to accelerate the degradation of some micropollutants in certain AOPs by generating chloride species that offset the consumed radicals. researchgate.net

Sulfate ions (SO₄²⁻) have been reported to have little effect on diclofenac removal in some AOPs, such as the UV/PMS system. tandfonline.comnih.gov Nitrate ions (NO₃⁻) and bicarbonate ions (HCO₃⁻), on the other hand, can potentially promote the degradation of diclofenac in UV/PMS systems due to the generation of additional •OH and carbonate radicals (CO₃•⁻), respectively. nih.gov However, bicarbonate is also known to scavenge hydroxyl radicals, and its inhibitory effects on micropollutant degradation can be more significant in the presence of chloride. researchgate.net

The pH of the water matrix is another critical parameter influencing AOP efficiency. In ozonation processes, for instance, increased pH can lead to the generation of more hydroxyl radicals due to the decomposition of ozone, potentially enhancing the degradation of refractory organic compounds like diclofenac sodium. usq.edu.autandfonline.com The pH also influences the speciation of diclofenac itself, which can affect its reactivity with oxidants.

Table 1 summarizes the general influence of some common water matrix constituents on AOP efficiency for diclofenac sodium degradation based on available research findings.

| Water Matrix Constituent | Influence on AOP Efficiency for Diclofenac Sodium Degradation | Notes |

| Dissolved Organic Matter | Inhibitory | Acts as radical scavenger, effect more pronounced at higher concentrations. mdpi.comnih.govtandfonline.comwur.nl |

| Chloride (Cl⁻) | Variable (Inhibitory at higher concentrations, potentially accelerating at low concentrations in some AOPs) | Can scavenge radicals, but may also form reactive chlorine species depending on the AOP and concentration. nih.govresearchgate.netresearchgate.net |

| Sulfate (SO₄²⁻) | Little effect reported in some AOPs | Effect may vary depending on the specific AOP. tandfonline.comnih.gov |

| Nitrate (NO₃⁻) | Potentially promoting in some AOPs | Can generate additional radicals under UV irradiation. tandfonline.comnih.gov |

| Bicarbonate (HCO₃⁻) | Variable (Potentially promoting at low concentrations, inhibitory as radical scavenger) | Can generate carbonate radicals but also scavenges hydroxyl radicals. nih.govresearchgate.net |

| pH | Significant influence | Affects oxidant generation (e.g., •OH from ozone) and the speciation of diclofenac. usq.edu.autandfonline.combrieflands.com |

Ecotoxicological Assessment of Diclofenac Sodium Transformation Products

The transformation of diclofenac sodium in the environment through various processes, including AOPs, photolysis, and biotransformation, leads to the formation of transformation products (TPs). The ecotoxicological assessment of these TPs is crucial because they can exhibit different, and sometimes greater, toxicity compared to the parent compound. unina.itresearchgate.netresearchgate.net

Studies have shown that the toxicity of diclofenac transformation products varies depending on the specific TP and the exposed organism. Some transformation products have been found to be significantly more toxic than diclofenac. For instance, in aquatic invertebrates like Hyalella azteca, the metabolite diclofenac methyl ester (DCF-M310.03) showed a 430-fold increase in acute toxicity compared to diclofenac, with an LC₅₀ of 0.53 mg L⁻¹ for the metabolite compared to 216 mg L⁻¹ for diclofenac. acs.orgacs.orgnih.gov This increased toxicity correlated with a higher bioconcentration potential of the metabolite. acs.orgacs.orgnih.gov Another transformation product, diclofenac taurine (B1682933) conjugate (DCF-M403), was found to be less toxic than the parent compound towards H. azteca. acs.orgacs.orgnih.gov

Phototransformation products of diclofenac have also been reported to increase toxicity in aquatic organisms. Studies with the microalga Scenedesmus vacuolatus demonstrated that photo-transformation products of diclofenac increased toxicity sixfold after exposure to natural sunlight. mdpi.comnih.gov The time courses of the relative concentration of certain transformation products significantly correlated with enhanced phytotoxicity. researchgate.netnih.gov Some studies have detected diclofenac products with six to ten times higher acute toxicity compared to the parent compound towards algae. researchgate.net

Transformation products formed during oxidation processes, such as chlorination, have also been evaluated for their ecotoxicity. While some studies on Aliivibrio fischeri have shown that certain diclofenac by-products increased toxicity compared to the parent compound, the toxicity decreased following further degradation of the intermediates. unina.it Data from Raphidocelis subcapitata (formerly Pseudokirchneriella subcapitata) indicated that some transformation products can be more toxic than diclofenac at the same concentration. unina.itmdpi.com

Research on the biotransformation of diclofenac by bacterial strains has also revealed the formation of metabolites with varying toxicity. In one study, nitro-diclofenac was identified as a metabolite formed by Stenotrophomonas humi strain DIC_5. nih.gov Ecotoxicological tests on Aliivibrio fischeri and zebrafish embryos showed that bacterial metabolites without diclofenac had higher toxicity (up to 35.5% bacterial bioluminescence inhibition and 36.7% embryo mortality) than the diclofenac degradation residues (28% and 26.7%, respectively). nih.gov However, the study concluded that neither diclofenac nor its degradation products exhibited toxic effects on the test organisms at the tested concentrations, and the toxic effect caused by the bacteria was reduced in the presence of diclofenac. nih.gov

Carbazole derivatives are among the transformation products that can be formed during the photolytic and photocatalytic degradation of diclofenac. These derivatives have been found to have comparable toxicity and similar persistence in the environment to that of diclofenac. researchgate.net

Table 2 presents some examples of diclofenac transformation products and their reported toxicity relative to the parent compound in specific organisms.

| Transformation Product | Organism | Relative Toxicity (vs. Diclofenac) | Notes |

| DCF-M310.03 (Methyl Ester) | Hyalella azteca | Approximately 430-fold higher acute toxicity | Correlated with increased bioconcentration. acs.orgacs.orgnih.gov |

| DCF-M403 (Taurine Conjugate) | Hyalella azteca | Less toxic | Linked to lower hydrophobicity. acs.orgacs.orgnih.gov |

| Phototransformation Products | Scenedesmus vacuolatus | Up to 6-fold higher phytotoxicity | Mixture of products. researchgate.netmdpi.comnih.gov |

| Certain Oxidation Products | Aliivibrio fischeri | Increased toxicity | Toxicity decreased with further degradation. unina.it |

| Certain Oxidation Products | Raphidocelis subcapitata | More toxic | At the same concentration. unina.itmdpi.com |

| Nitro-diclofenac | Aliivibrio fischeri, Zebrafish embryos | Higher toxicity than degradation residues (without parent) | Toxicity of residues (with parent) was lower. nih.gov |

| Carbazole Derivatives | - | Comparable toxicity | Formed during photolytic/photocatalytic processes. researchgate.net |

Advanced Analytical Characterization Techniques for Diclofenac Sodium in Research Matrices

Chromatographic Methodologies for Diclofenac (B195802) Sodium Quantification and Identification

Chromatographic techniques are fundamental in separating diclofenac sodium from complex matrices and quantifying its concentration. Different chromatographic approaches offer varying degrees of selectivity, sensitivity, and suitability for different sample types and analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in conjunction with UV detection (HPLC-UV) or diode array detection (HPLC-DAD), is a widely employed technique for the quantitative analysis of diclofenac sodium in various research matrices. Method development in HPLC involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and peak shape for diclofenac sodium. Validation of these methods is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure their reliability, accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Research has demonstrated the successful development and validation of HPLC-UV methods for the determination of diclofenac sodium in human plasma. One such method utilized a C18 analytical column with an isocratic mobile phase of acetonitrile (B52724) and NaH2PO4 mixture (42.5:57.5, v/v) at pH 3.16, detected at 281 nm. turkjps.org This method showed linearity over a concentration range of 50 - 1600 ng/mL, with an LOD of 8.95 ng/mL and an LOQ of 27.12 ng/mL. turkjps.org Intra-day and inter-day precision and accuracy were within acceptable limits. turkjps.org

Another validated RP-HPLC method for determining diclofenac sodium release from solid pharmaceutical forms employed a mobile phase of water and methanol (B129727) (30:70 v/v) and detection at 276 nm. researchgate.net The method validation, based on accuracy profiles, demonstrated its suitability for routine quality control. researchgate.net

HPLC-DAD methods have also been developed and validated for the assay of diclofenac sodium in orodispersible tablets. revistadechimie.ro A method using a Zorbax C18 column and a mobile phase of orthophosphoric acid solution (0.1%), acetonitrile, and methanol (40:50:10 v/v/v) at a flow rate of 1.5 mL/min, detected at 276 nm, was validated for linearity, precision, accuracy, and robustness. revistadechimie.ro

A sensitive HPLC method for diclofenac sodium quantification in pharmaceutical dosage forms used a symmetry C18 column and a mobile phase of 0.05 M orthophosphoric acid (pH 2.0) and acetonitrile (35:65), monitored at 210 nm. nih.gov This method was linear from 10 to 200 µg/ml, with an LOD of 12.5 ng/ml. nih.gov

Here is a summary of some HPLC method parameters and validation data for diclofenac sodium:

| Matrix | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range | LOD | LOQ | Citation |

| Human plasma | C18 | Acetonitrile:NaH2PO4 (42.5:57.5, pH 3.16) | 281 | 50 - 1600 ng/mL | 8.95 ng/mL | 27.12 ng/mL | turkjps.org |

| Solid pharma forms | RP-HPLC | Water:Methanol (30:70 v/v) | 276 | Not specified | Not specified | Not specified | researchgate.net |

| Orodispersible tablets | Zorbax C18 | Orthophosphoric acid (0.1%):Acetonitrile:Methanol (40:50:10) | 276 | Not specified | Not specified | Not specified | revistadechimie.ro |

| Pharmaceutical dosage form | Symmetry C18 | 0.05 M Orthophosphoric acid (pH 2.0):Acetonitrile (35:65) | 210 | 10 - 200 µg/mL | 12.5 ng/ml | Not specified | nih.gov |

| Chocolate dosage form | Symmetry C18 | 0.1% Formic acid:ACN (30:70% v/v) | 275 | 5 - 75 µg/ml | Not specified | Not specified | ijpsr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Diclofenac and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While diclofenac sodium itself may require derivatization to enhance its volatility for GC analysis, GC-MS is particularly valuable for the analysis of diclofenac metabolites, some of which are more amenable to GC. The mass spectrometer provides structural information through fragmentation patterns, aiding in the identification of unknown compounds.

GC-MS methods have been developed for the determination of diclofenac in human plasma and urine. researchgate.netnih.govresearchgate.net One GC-MS method for diclofenac determination in human plasma utilized hexane (B92381) as an extraction solvent and phosphoric acid and acetone (B3395972) for deproteination, achieving recoveries of approximately 89–95%. Separation was performed on a BP-1 column. This method, operating in selected ion monitoring (SIM) mode, showed a linear range of 0.25–50 ng/mL with an LOQ of 0.25 ng/mL.

GC-MS has also been applied to the analysis of diclofenac and its metabolites in human urine. researchgate.net Acid hydrolysis may be employed to detect conjugated metabolites by converting them to their corresponding lactam-ring structures. researchgate.net Trimethylsilylation (TMS) with MSTFA has been used for the derivatization of diclofenac and its metabolites for GC-MS analysis in urine. researchgate.net Studies have detected four hydroxylated metabolites of diclofenac using GC-MS, and their structures were tentatively identified by interpreting mass spectra and comparing with reported data. researchgate.net

GC-MS methods for diclofenac determination have demonstrated good linearity, repeatability, and sensitivity. nih.govchromatographyonline.com A method for diclofenac in pharmaceutical preparations by GC-MS showed linearity from 0.25–5 μg/mL with an LOQ of 0.15 μg/mL. nih.gov

Thin Layer Chromatography (TLC) Applications in Diclofenac Research

Thin Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid chromatographic technique used for the qualitative analysis, purity testing, and preliminary separation of compounds. In diclofenac research, TLC is applied for the identification of diclofenac sodium in pharmaceutical formulations and for monitoring its degradation products.

TLC methods for diclofenac sodium often utilize silica (B1680970) gel as the stationary phase. Various mobile phase compositions have been explored to achieve optimal separation. A study on the determination of diclofenac in enteric coated tablets used silica gel 60F254 plates with a mobile phase of cyclohexane:chloroform:methanol:glacial acetic acid (6:3:0.5:0.5 v/v). mdpi.comresearcher.life This system allowed for the separation of diclofenac sodium from twelve of its degradation products. mdpi.comresearcher.life The linearity range for this TLC-densitometric method was 4.00–18.00 μ g/spot . mdpi.comresearcher.life

Another TLC method for the analysis of diclofenac sodium tablets used a mobile phase of toluene:acetone:glacial acetic acid (10:15:0.2 v/v/v) on silica gel 60 F254 plates, with densitometric detection at 284 nm. researchgate.net This method achieved an Rf value of 0.60 for diclofenac sodium and was validated for repeatability, robustness, selectivity, and specificity. researchgate.net

TLC has also been used for the identification and separation of diclofenac sodium from other drugs, such as paracetamol, on silica gel H layers using surfactant-mediated mobile phases. farmaciajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QToF) for Transformation Product Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QToF MS), are indispensable tools for the identification and elucidation of diclofenac transformation products and metabolites, especially in complex environmental or biological matrices. These techniques combine the separation power of LC with the sensitive detection and structural information provided by MS. LC-MS/MS allows for targeted analysis of known compounds and their fragments, while QToF MS provides high-resolution accurate mass data, enabling the determination of elemental compositions and facilitating the identification of unknown transformation products through fragmentation analysis and database searching.

LC-QToF MS/MS has been extensively used to investigate the transformation products of diclofenac during various degradation processes, such as photolysis and photocatalysis in aqueous media. researchgate.netuniba.itmdpi.com Studies employing UPLC-QToF/MS/MS have identified numerous transformation products, proposing their chemical structures based on accurate mass measurements and the interpretation of MS/MS fragmentation patterns. researchgate.netuniba.itmdpi.com For instance, a study on the photocatalytic degradation of diclofenac identified 14 transformation products using UPLC-QTOF/MS/MS, proposing their structures based on accurate mass and fragmentation data. uniba.itmdpi.com Another study using UHPLC-QTOF MS/MS identified twelve different transformation products formed during photolytic and photocatalytic processes, with two being identified for the first time. researchgate.net

LC-MS methods are also used for the identification and structure elucidation of diclofenac metabolites in biological samples. nih.gov HPLC-Q-TOF-MS has been used for the identification and structure confirmation of metabolites, while UHPLC-QQ-MS (triple quadrupole MS) has been applied for sensitive target component analysis. nih.gov This combination allows for both non-target identification using QToF and sensitive quantification using triple quadrupole MS. nih.gov

The use of LC-HRMS (high-resolution mass spectrometry) techniques like QToF is particularly valuable for non-target screening approaches, which are used to identify less recognized or unknown substances, including transformation products. mdpi.com The accurate mass results obtained from LC-HRMS allow for the assignment of potential elemental compositions, and fragmentation analysis helps in elucidating the chemical structures of these transformation products. uniba.it

Spectroscopic Approaches for Diclofenac Sodium Analysis

Spectroscopic techniques provide information about the interaction of light with diclofenac sodium, offering valuable insights into its concentration and structural changes, particularly during degradation processes.

UV-Visible Spectrophotometry for Degradation Monitoring and Kinetic Studies

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely accessible technique used for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. Diclofenac sodium exhibits characteristic UV absorption, making UV-Vis spectrophotometry suitable for monitoring its concentration, particularly in studies investigating its degradation kinetics.

UV-Vis spectrophotometry is frequently employed to monitor the disappearance of diclofenac during degradation studies, such as photocatalytic oxidation or photolysis in aqueous solutions. researchgate.netmdpi.comscirp.orgmdpi.com By measuring the absorbance of diclofenac at its maximum wavelength (typically around 275-284 nm), researchers can track the decrease in its concentration over time as it is degraded. ijpsr.comresearchgate.net

Kinetic studies of diclofenac degradation often involve monitoring the change in absorbance over time and fitting the data to kinetic models, such as pseudo-first-order kinetics. mdpi.commdpi.comresearchgate.net For example, UV-Vis spectrophotometry was used to monitor the photocatalytic oxidation of diclofenac, and the degradation kinetics were assessed. researchgate.net Another study used UV-Vis spectrophotometry to analyze water aromaticity and color intensity during diclofenac oxidation via UV/H2O2 treatment, as the formation of aromatic intermediates affects the UV-Vis spectrum. mdpi.commdpi.com

UV-Vis spectrophotometry can also be used to study the stability of diclofenac sodium under different conditions by monitoring changes in its absorbance spectrum over time.

Here is an example of kinetic data monitored by UV-Vis spectrophotometry:

| Treatment Method | Initial Concentration | Kinetic Model | Estimated Rate Constant (k) | Citation |

| UV/H2O2 | 50.0 mg/L | Pseudo-first-order | 0.3104 1/min | mdpi.com |

| UV light only | 50.0 mg/L | Pseudo-first-order | ~0.2184 1/min (average) | mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis and Degradation Byproducts